(S)-Ethyl 2-hydroxy-4-phenylbutanoate (S)-Ethyl 2-hydroxy-4-phenylbutanoate
Brand Name: Vulcanchem
CAS No.: 125639-64-7
VCID: VC20746847
InChI: InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)O
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol

(S)-Ethyl 2-hydroxy-4-phenylbutanoate

CAS No.: 125639-64-7

Cat. No.: VC20746847

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-Ethyl 2-hydroxy-4-phenylbutanoate - 125639-64-7

CAS No. 125639-64-7
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
IUPAC Name ethyl (2S)-2-hydroxy-4-phenylbutanoate
Standard InChI InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1
Standard InChI Key ZJYKSSGYDPNKQS-NSHDSACASA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)O
SMILES CCOC(=O)C(CCC1=CC=CC=C1)O
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)O

Chemical Structure and Properties

Molecular Structure

(S)-Ethyl 2-hydroxy-4-phenylbutanoate features a central chiral carbon atom at the C-2 position bearing a hydroxyl group with the S-configuration. The molecular backbone consists of a 4-phenylbutanoate structure with an ethyl ester group at one end and a phenyl ring at the other, connected by a flexible alkyl chain. The specific stereochemistry of the hydroxyl group at the alpha position relative to the carbonyl function defines the unique three-dimensional arrangement of this compound .

Stereochemistry

The stereogenic center at the C-2 position with the S-configuration imparts specific three-dimensional characteristics to the molecule, distinguishing it from its R-enantiomer. This stereochemical feature is critical for the compound's biological activity and applications in asymmetric synthesis .

The absolute configuration follows the Cahn-Ingold-Prelog priority rules, with the S-designation indicating a counterclockwise arrangement of the substituents in decreasing priority when viewed with the lowest priority group (hydrogen) pointing away. This specific stereochemical arrangement contributes to the compound's ability to interact selectively with other chiral environments, such as enzyme active sites or chiral catalysts .

Identification and Characterization

Chemical Identifiers

A comprehensive set of chemical identifiers enables precise identification and characterization of (S)-Ethyl 2-hydroxy-4-phenylbutanoate. Table 1 summarizes the key identifiers associated with this compound.

Table 1: Chemical Identifiers for (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Identifier TypeValue
CAS Number125639-64-7
IUPAC Nameethyl (2S)-2-hydroxy-4-phenylbutanoate
Standard InChIInChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1
Standard InChIKeyZJYKSSGYDPNKQS-NSHDSACASA-N
Isomeric SMILESCCOC(=O)C@HO
PubChem CID10987483
Synonym
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester
Ethyl (S)-2-hydroxy-4-phenylbutyrate
(αS)-α-Hydroxybenzenebutanoic Acid Ethyl Ester
Ethyl (S)-α-Hydroxybenzenebutanoate
ETHYL (2S)-2-HYDROXY-4-PHENYLBUTANOATE
Benzenebutanoic acid, α-hydroxy-, ethyl ester, (αS)-

These alternative names reflect different naming conventions and systems used across various fields and applications .

Synthesis and Preparation Methods

Stereochemical Considerations

The synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate with high enantiomeric purity requires careful control of reaction conditions and appropriate selection of reagents. Achieving high stereoselectivity remains a challenge in organic synthesis and typically involves either:

  • The use of chiral catalysts or reagents that favor the formation of the S-enantiomer.

  • The separation of enantiomers after synthesis through techniques like chiral chromatography or crystallization.

  • Enzymatic processes that selectively produce or enrich the desired enantiomer.

The stereochemical purity of the final product is critical for many applications, particularly in pharmaceutical contexts where different enantiomers may exhibit vastly different biological activities .

Applications and Research Findings

Synthetic Organic Chemistry

(S)-Ethyl 2-hydroxy-4-phenylbutanoate serves as a versatile chiral building block in organic synthesis. The presence of the hydroxyl group at the alpha position allows for further functionalization, making this compound a valuable intermediate in the synthesis of more complex molecules. The ester functionality can undergo various transformations, including hydrolysis to the corresponding acid or reduction to the alcohol .

In particular, the compound's defined stereochemistry makes it useful in stereoselective synthesis, where controlling the configuration of newly formed stereocenters is crucial. The S-configuration at the C-2 position can direct the stereochemical outcome of subsequent reactions, enabling the construction of more complex chiral molecules with predictable three-dimensional structures.

Research Context

Based on search result , related compounds such as 2-aryloxyalkyl- and 2-arylalkyl-2-aryloxyacetic acids have been investigated for their pharmacological activities, with absolute configuration playing a crucial role in their efficacy. By analogy, (S)-Ethyl 2-hydroxy-4-phenylbutanoate might exhibit specific biological activities that differ from its R-enantiomer. Research on similar compounds has employed molecular modeling and docking experiments to rationalize observed enantioselective behaviors and interactions with biological systems .

Chiral Separation and Analysis

Separation Techniques

The separation and analysis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate from its enantiomer represents an important aspect of both its production and quality control. Based on information from search result , several approaches for enantiomeric separation can be employed:

  • Chiral Stationary Phases (CSPs): Specialized chromatographic columns containing chiral selectors can differentiate between enantiomers. Penicillin G Acylase (PGA)-based CSPs have been investigated for similar compounds, demonstrating effective enantiomeric resolution .

  • High-Performance Liquid Chromatography (HPLC): When equipped with appropriate chiral columns, HPLC provides a powerful tool for both analytical and preparative separation of enantiomers.

  • Other potential methods include capillary electrophoresis with chiral selectors, gas chromatography with chiral stationary phases, and supercritical fluid chromatography .

Enantioselective Analysis

The determination of enantiomeric purity is crucial for applications requiring high stereochemical fidelity. Search result indicates that molecular modeling and docking studies can provide valuable insights into the chiral recognition mechanisms governing enantiomeric separation. Understanding these mechanisms at the molecular level helps optimize separation conditions and design more effective chiral selectors .

Circular dichroism (CD) detection has been employed for similar compounds to determine elution order and verify the absolute configuration of separated enantiomers. This spectroscopic technique exploits the differential absorption of left and right circularly polarized light by chiral molecules, providing information about their three-dimensional structures .

Comparison with R-Enantiomer

Table 3 outlines a comparison between (S)-Ethyl 2-hydroxy-4-phenylbutanoate and its R-enantiomer, highlighting their key differences.

Table 3: Comparison of S and R Enantiomers

Property(S)-Ethyl 2-hydroxy-4-phenylbutanoate(R)-Ethyl 2-hydroxy-4-phenylbutanoate
CAS Number125639-64-7Not provided in search results
PubChem CID109874832733848
StereochemistryS-configuration at C-2R-configuration at C-2
Optical Rotation(+) (expected based on configuration)(-) (expected based on configuration)
Biological ActivityMay differ from R-enantiomerMay differ from S-enantiomer

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